molecular formula C18H22N2O3 B1606287 10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester CAS No. 23495-64-9

10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester

Cat. No.: B1606287
CAS No.: 23495-64-9
M. Wt: 314.4 g/mol
InChI Key: SCWPBCNOFOVVGZ-DWQUBVKVSA-N
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Description

10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester is a complex organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound belongs to the ergoline family, which is known for its diverse biological activities and applications in various fields such as medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes methylation, carboxylation, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its potential effects on various biological pathways and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methoxy-6-methylergoline-8beta-carboxylic acid methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

23495-64-9

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl (6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C18H22N2O3/c1-20-10-12(17(21)22-2)8-18(23-3)13-5-4-6-14-16(13)11(9-19-14)7-15(18)20/h4-6,9,12,15,19H,7-8,10H2,1-3H3/t12-,15-,18+/m1/s1

InChI Key

SCWPBCNOFOVVGZ-DWQUBVKVSA-N

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC

SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC

Canonical SMILES

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)C(=O)OC

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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